(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one
Description
(6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-one is a chiral morpholinone derivative characterized by a benzyl group at the 4-position and a 4-chlorophenyl substituent at the 6-position of the morpholin-3-one core. The stereochemistry at the 6-position (R-configuration) and the electronic effects of the 4-chlorophenyl group are critical to its reactivity and interactions. Structural analysis of such compounds typically employs crystallographic tools like SHELX, which is widely used for small-molecule refinement and structure determination .
Properties
CAS No. |
920801-79-2 |
|---|---|
Molecular Formula |
C17H16ClNO2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 |
InChI Key |
NCDIYCJVVHAXMF-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one typically involves the reaction of appropriate benzyl and chlorophenyl precursors with morpholine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial and research purposes.
Chemical Reactions Analysis
Types of Reactions
(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Morpholinone Derivatives
Compound A: (6R)-6-(4-Nitrophenyl)-4-[(1R)-1-Phenylethyl]morpholin-3-one
- Key Differences: Substituents: The 4-chlorophenyl group in the target compound is replaced with a 4-nitrophenyl group, introducing a strong electron-withdrawing nitro (-NO₂) group.
- However, nitro groups may reduce metabolic stability in biological systems .
Compound B: (1R,3S,4S,6R)-3-Azido-4-(4-Chlorophenyl)-6-Hydroxy-2-Oxocyclohexyl Benzoate
- Key Differences: Core Structure: A cyclohexyl benzoate backbone instead of morpholinone. Functional Groups: Features an azido (-N₃) group and a hydroxy (-OH) group, absent in the target compound.
- The 4-chlorophenyl group here mirrors the target compound, suggesting shared electronic properties .
Heterocyclic Analogues with Aromatic Substitutions
Compound C: 4-(4-Bromophenyl)-7,7-Dimethyl-2-Methylamino-3-Nitro-7,8-Dihydro-4H-Chromen-5(6H)-one
- Key Differences: Core Structure: Chromenone (benzopyranone) instead of morpholinone. Substituents: 4-Bromophenyl instead of 4-chlorophenyl; additional nitro and methylamine groups.
- Structural Insights: The bromophenyl group’s larger atomic radius may influence crystal packing and solubility compared to the chloro analogue.
Fluorinated and Multi-Substituted Analogues
Compound D: (2R,3E)-2-[(2S,3R,6S)-2,3-Bis(4-Chlorophenyl)-6-(4-Fluorobenzyl)-5-Oxomorpholin-4-yl]pent-3-enoic Acid
- Key Differences :
- Substituents : Dual 4-chlorophenyl groups and a 4-fluorobenzyl group.
- Stereochemistry : Complex stereochemical profile with multiple chiral centers.
- Implications : Fluorine’s electronegativity enhances metabolic stability and bioavailability. The dual chloro substituents may amplify hydrophobic interactions in biological targets compared to the single chloro group in the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a morpholine ring substituted with a benzyl group and a para-chlorophenyl group, which are crucial for its biological interactions. The presence of the chlorophenyl group enhances its lipophilicity and may influence its binding affinity to various biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 275.78 g/mol |
| Key Structural Components | Morpholine ring, benzyl group, para-chlorophenyl group |
Research indicates that (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one may function primarily as an enzyme inhibitor or a modulator of receptor activity . The compound's mechanism involves binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological responses. This interaction can potentially result in therapeutic effects against several diseases.
Enzyme Inhibition
Studies have shown that this compound exhibits significant enzyme inhibition properties. For instance, it has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways related to cancer and inflammation.
- Inhibition Studies : Preliminary data suggest that (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one can inhibit key enzymes at low micromolar concentrations, making it a candidate for further development in cancer therapeutics.
Receptor Binding
The compound's structure suggests potential interactions with various receptors, which are critical in mediating physiological responses.
- Receptor Activity : Ongoing studies are examining how this compound interacts with specific receptors implicated in disease processes, with a focus on identifying its binding affinity and specificity.
Case Studies and Research Findings
- Cancer Therapeutics : A study evaluated the compound's efficacy in inhibiting tumor growth in vitro. Results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability across various cancer cell lines.
- Inflammation Models : In animal models of inflammation, administration of (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one resulted in decreased inflammatory markers, suggesting its potential utility in treating inflammatory diseases.
- Comparative Analysis : Comparative studies with structurally similar compounds have shown that the inclusion of the chlorophenyl group enhances biological activity compared to analogs lacking this substituent.
Future Directions
The ongoing research aims to elucidate the detailed mechanisms by which (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one exerts its effects. Future studies will focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes for large-scale production.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure can enhance biological activity or reduce side effects.
Q & A
Q. What are the recommended laboratory synthesis methods for (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one?
- Methodological Answer : Synthesis typically involves condensation reactions. For example, morpholine derivatives can be synthesized via refluxing precursors in ethanol with catalysts like L-proline (used in structurally related compounds) to optimize stereochemical outcomes . Chloroform may serve as a solvent for coupling reactions, as seen in chalcone synthesis involving morpholine derivatives . Key steps include:
- Catalyst selection : Use chiral catalysts (e.g., L-proline) to control enantiomeric purity.
- Reaction conditions : Reflux at 80–100°C for 1.5–3 hours.
- Purification : Crystallization from ethanol or methanol to isolate enantiomerically pure product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., (6R) stereochemistry) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming S(6) ring motifs) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., benzyl, 4-chlorophenyl groups) and confirms regiochemistry.
- IR spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and morpholine ring vibrations .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure .
- Waste disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) and collaborate with certified waste management services .
- Stability : Store in airtight containers at 2–8°C to avoid decomposition .
Advanced Research Questions
Q. How can enantiomeric purity of the (6R) configuration be confirmed experimentally?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase to separate enantiomers.
- X-ray crystallography : Compare experimental data with Cambridge Structural Database entries to validate the (6R) configuration .
- Optical rotation : Measure specific rotation (e.g., [α]D²⁵) and compare with literature values for stereoisomers.
Q. What strategies resolve contradictions in crystallographic data for morpholinone derivatives?
- Methodological Answer :
- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H⋯O) that stabilize chair conformations in morpholine rings .
- Puckering parameters : Calculate Cremer-Pople parameters to quantify deviations from planarity in six-membered rings .
- Comparative studies : Cross-reference with structurally similar compounds (e.g., 1-(4-chlorophenyl)-3-(morpholin-4-yl)urea) to assess packing motifs .
Q. How to design experiments to study substituent effects on reactivity?
- Methodological Answer :
- Variable substituents : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare reaction kinetics .
- Solvent screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to optimize yield and stereoselectivity.
- Kinetic studies : Use in situ IR or NMR to monitor intermediate formation and reaction rates .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
